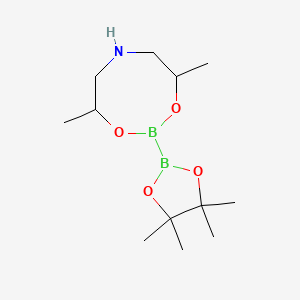![molecular formula C8H3F3I2N2 B1392931 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-86-0](/img/structure/B1392931.png)
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is part of the trifluoromethylpyridine (TFMP) family, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to effective crop protection against pests .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various health conditions .
Manufacturing of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used in the production of several crop-protection products . It is in the highest demand among all the TFMP derivatives .
- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The use of 2,3,5-DCTF in the production of crop-protection products has contributed to the effective protection of crops from pests .
Synthesis of Organic Compounds
- Summary of Application : TFMP derivatives are used in the synthesis of organic compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to the development of organic compounds with unique biological activities .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The use of TFMP derivatives in the synthesis of organic compounds has led to the development of compounds with unique biological properties .
Veterinary Industry
- Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : The use of TFMP derivatives in veterinary products has led to the development of effective treatments for various animal health conditions .
Functional Materials
- Summary of Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results or Outcomes : The use of TFMP derivatives in the development of functional materials has led to the creation of materials with unique properties .
Eigenschaften
IUPAC Name |
3,4-diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3I2N2/c9-8(10,11)3-1-14-7-5(6(3)13)4(12)2-15-7/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKZZFHRXJRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192619 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1305324-86-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




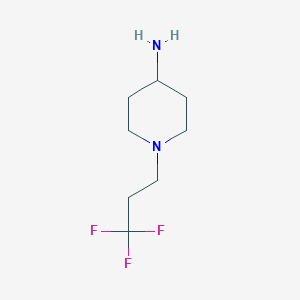
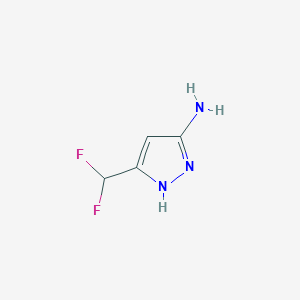
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1392855.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
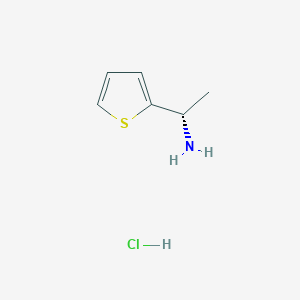
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)
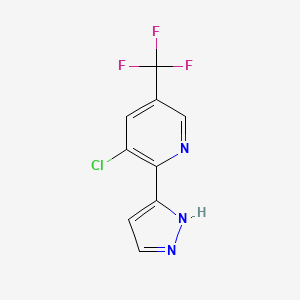
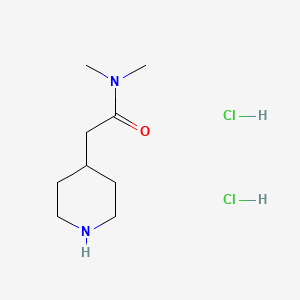
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)
![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)
